

biological activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide derivatives

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Compound of Interest

Compound Name: 5-Chloro-1,3,4-thiadiazole-2-carboxamide

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An In-depth Technical Guide on the Biological Activity of **5-Chloro-1,3,4-thiadiazole-2-carboxamide** Derivatives

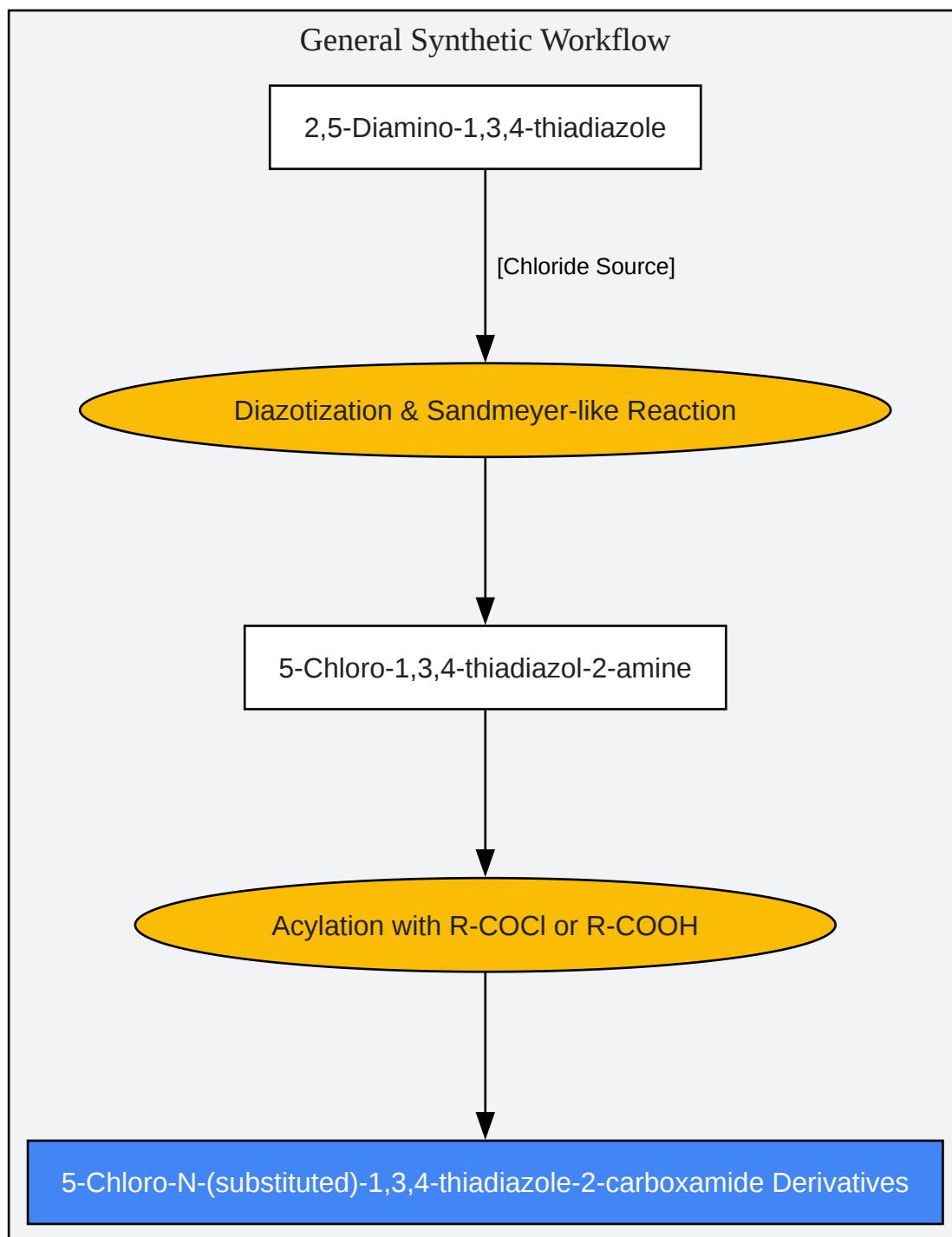
For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential. The introduction of a chloro group at the 5-position and a carboxamide moiety at the 2-position creates the **5-Chloro-1,3,4-thiadiazole-2-carboxamide** core, a pharmacophore of significant interest. The reactive chlorine atom and the versatile carboxamide linker allow for a multitude of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthetic Pathways

The synthesis of **5-Chloro-1,3,4-thiadiazole-2-carboxamide** derivatives typically begins with the modification of a precursor like 2-amino-5-chloro-1,3,4-thiadiazole. The carboxamide functionality is generally introduced by acylating the 2-amino group.^[1] A generalized synthetic workflow is depicted below.



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Caption: Generalized synthesis of target derivatives.

Biological Activities

Derivatives of the 1,3,4-thiadiazole nucleus exhibit a remarkable range of biological activities, which are often enhanced by the specific substitutions at the 2- and 5-positions.[2]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1][3] For instance, certain derivatives have shown significant activity against breast (MCF-7), liver (HepG2), and lung (A-549) cancer cells.[1][4][5]

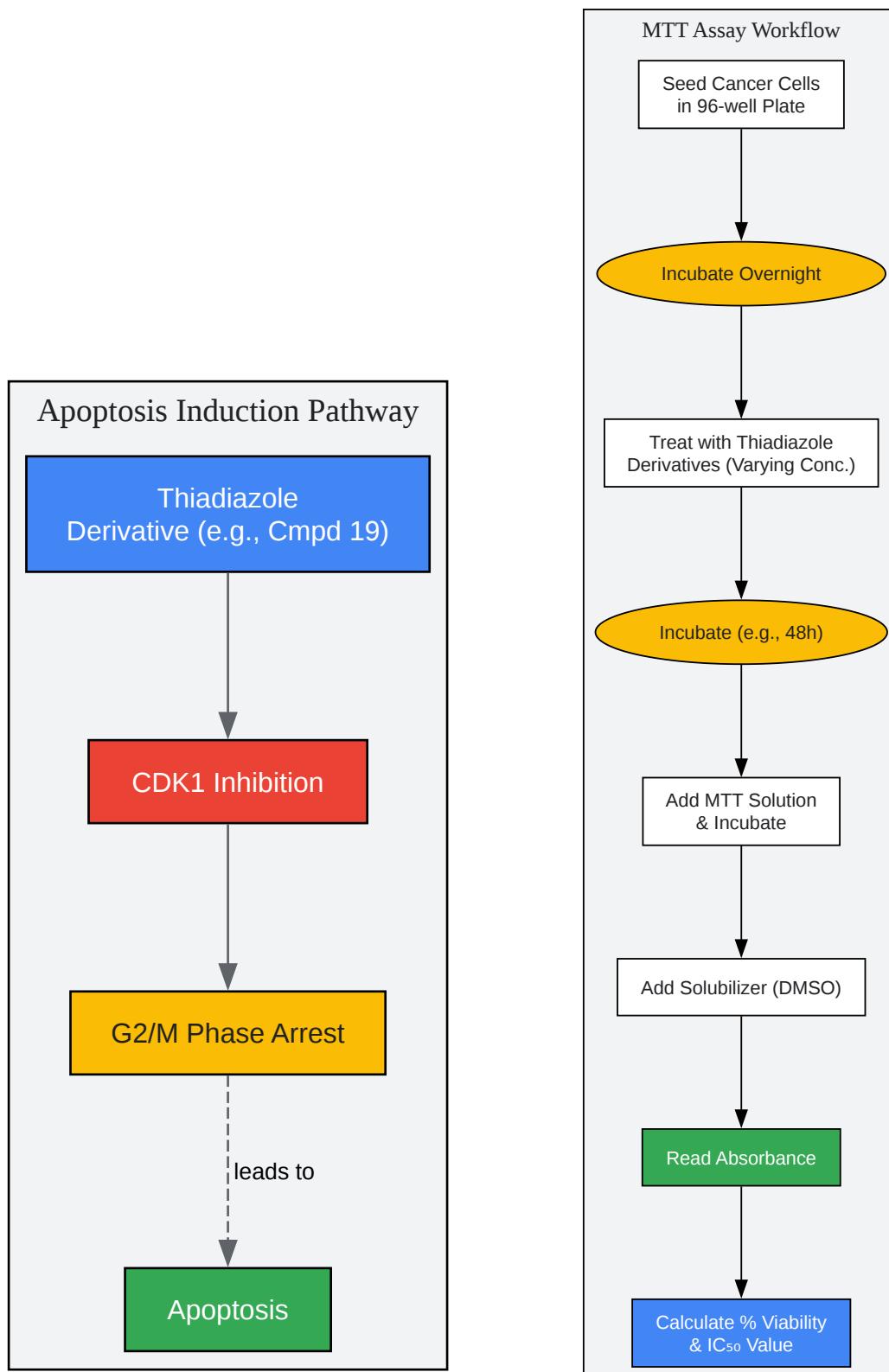
Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

Compound/Derivative	Cell Line	IC ₅₀ (μM)	Reference
Spiro-thiadiazole-carboxamide (Compound 1)	RXF393 (Renal)	7.01 ± 0.39	[6]
Spiro-thiadiazole-carboxamide (Compound 1)	LOX IMVI (Melanoma)	9.55 ± 0.51	[6]
5-(4-chlorophenyl)-thiadiazole-pyridinium (Compound 3)	MCF-7 (Breast)	7.56 μg/mL	[5]
5-(Thiophen-2-yl)-thiadiazole (Compound 20b)	HepG-2 (Liver)	4.37 ± 0.7	[4]
5-(Thiophen-2-yl)-thiadiazole (Compound 20b)	A-549 (Lung)	8.03 ± 0.5	[4]
5-[2-(benzenesulfonylmethyl)phenyl]-thiadiazol-2-amine (2g)	LoVo (Colon)	2.44	[7]
5-[2-(benzenesulfonylmethyl)phenyl]-thiadiazol-2-amine (2g)	MCF-7 (Breast)	23.29	[7]

| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 ||[8] |

Note: The table includes data from various 1,3,4-thiadiazole derivatives to illustrate the scaffold's potential, as specific data for **5-Chloro-1,3,4-thiadiazole-2-carboxamide** was not fully detailed in the provided search results.

The pro-apoptotic mechanism often involves arresting the cell cycle, for example, at the G2/M phase, potentially through the inhibition of cyclin-dependent kinases (CDKs) like CDK1.[3]



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